molecular formula C21H27NO4 B6021216 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6021216
M. Wt: 357.4 g/mol
InChI Key: DWNCSOWIELPVLP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy and ethoxy groups attached to its phenyl and isoquinoline rings, respectively. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms tetrahydroisoquinoline derivatives by the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Research has indicated that isoquinoline derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This makes the compound a candidate for further investigation in drug discovery and development.

    Medicine: Due to its potential biological activities, the compound is being explored for its therapeutic applications. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, potentially modulating their activity. For example, they may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar isoquinoline derivatives, such as:

    1-(2,5-Dimethoxyphenyl)-3,4-dihydroisoquinoline: This compound lacks the ethoxy groups present in the tetrahydroisoquinoline derivative, which may result in different chemical and biological properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methoxy groups on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2,5-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which can impact its reactivity, stability, and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-5-25-19-11-14-9-10-22-21(16(14)13-20(19)26-6-2)17-12-15(23-3)7-8-18(17)24-4/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNCSOWIELPVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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